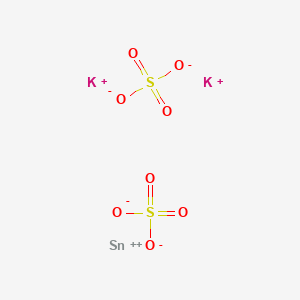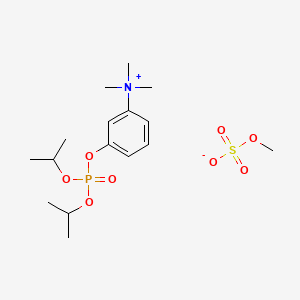
Bis(bipy) cupric chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(bipy) cupric chloride:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(bipy) cupric chloride typically involves the reaction of copper(II) chloride dihydrate (CuCl₂·2H₂O) with 2,2’-bipyridine in an ethanol solution. The reaction is carried out at room temperature, and the product is obtained by adding the copper(II) chloride solution dropwise to the stirred ethanol solution of 2,2’-bipyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and concentration to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: Bis(bipy) cupric chloride undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can act as a redox mediator in electrochemical processes.
Substitution Reactions: The chloride ion in the complex can be substituted by other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Hydrogen peroxide is commonly used in redox reactions involving this compound.
Substitution: Ligands such as ethylenediamine or 1,3-diaminopropane can be used to replace the chloride ion.
Major Products:
Scientific Research Applications
Mechanism of Action
The mechanism by which Bis(bipy) cupric chloride exerts its effects involves its ability to act as a redox mediator. In electrochemical processes, the copper(II) ion can undergo reversible oxidation and reduction, facilitating electron transfer reactions. The presence of 2,2’-bipyridine ligands stabilizes the copper ion and enhances its redox activity .
Comparison with Similar Compounds
Copper(II) complexes with other bipyridine derivatives: These include complexes with 4,4’-bipyridine or 2,2’-bipyridine-4,4’-dicarboxylic acid.
Copper(II) complexes with different ligands: Examples include copper(II) complexes with ethylenediamine or 1,3-diaminopropane.
Uniqueness: Bis(bipy) cupric chloride is unique due to its specific coordination environment and the presence of 2,2’-bipyridine ligands, which provide distinct redox properties and stability compared to other copper(II) complexes .
Properties
Molecular Formula |
C20H16Cl2CuN4 |
|---|---|
Molecular Weight |
446.8 g/mol |
IUPAC Name |
copper;2-pyridin-2-ylpyridine;dichloride |
InChI |
InChI=1S/2C10H8N2.2ClH.Cu/c2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;;/h2*1-8H;2*1H;/q;;;;+2/p-2 |
InChI Key |
XBKVVWJGIMSDLA-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(cyanomethyl)-4,5-dimethoxyphenyl]acetamide](/img/structure/B13754841.png)



![Glycerol,[2-3h]](/img/structure/B13754889.png)




